molecular formula C18H16N2O2 B5807819 2-(4-methoxyphenyl)-N-methyl-4-quinolinecarboxamide

2-(4-methoxyphenyl)-N-methyl-4-quinolinecarboxamide

Cat. No. B5807819
M. Wt: 292.3 g/mol
InChI Key: HOGUZHXDBBZYOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-methoxyphenyl)-N-methyl-4-quinolinecarboxamide, also known as AG-014699, is a small molecule inhibitor that targets poly (ADP-ribose) polymerase (PARP) enzymes. PARP enzymes are involved in DNA repair mechanisms and their inhibition can lead to the accumulation of DNA damage, ultimately leading to cell death. AG-014699 has been extensively studied for its potential use in cancer therapy.

Mechanism of Action

2-(4-methoxyphenyl)-N-methyl-4-quinolinecarboxamide inhibits PARP enzymes, which are involved in DNA repair mechanisms. When DNA is damaged, PARP enzymes are activated to repair the damage. Inhibition of PARP enzymes leads to the accumulation of DNA damage, ultimately leading to cell death. 2-(4-methoxyphenyl)-N-methyl-4-quinolinecarboxamide has been shown to be a potent inhibitor of PARP enzymes.
Biochemical and Physiological Effects:
2-(4-methoxyphenyl)-N-methyl-4-quinolinecarboxamide has been shown to have a selective effect on cancer cells with defects in DNA repair mechanisms. This selectivity is due to the fact that normal cells have intact DNA repair mechanisms, while cancer cells with defects in DNA repair mechanisms are more reliant on PARP enzymes for DNA repair. 2-(4-methoxyphenyl)-N-methyl-4-quinolinecarboxamide has been shown to induce DNA damage and cell death in cancer cells with defects in DNA repair mechanisms.

Advantages and Limitations for Lab Experiments

2-(4-methoxyphenyl)-N-methyl-4-quinolinecarboxamide has been extensively studied in preclinical models of cancer. Its selectivity for cancer cells with defects in DNA repair mechanisms makes it a promising candidate for cancer therapy. However, its multi-step synthesis process and specialized equipment requirements make it difficult to produce in large quantities. Additionally, its selectivity for cancer cells with defects in DNA repair mechanisms limits its potential use in cancers without these defects.

Future Directions

For 2-(4-methoxyphenyl)-N-methyl-4-quinolinecarboxamide include the development of more efficient synthesis methods and the identification of biomarkers that can predict response to treatment. Additionally, combination therapies with other DNA-damaging agents, such as chemotherapy or radiation therapy, are being explored to enhance the efficacy of 2-(4-methoxyphenyl)-N-methyl-4-quinolinecarboxamide. Finally, the potential use of PARP inhibitors in other diseases, such as neurodegenerative diseases, is being investigated.

Synthesis Methods

The synthesis of 2-(4-methoxyphenyl)-N-methyl-4-quinolinecarboxamide involves a series of chemical reactions starting from 2-chloro-4-nitroaniline. The nitro group is reduced to an amino group, followed by a series of reactions to introduce the quinoline and carboxamide moieties. The final step involves the introduction of the methoxyphenyl group. The synthesis of 2-(4-methoxyphenyl)-N-methyl-4-quinolinecarboxamide is a multi-step process that requires specialized knowledge and equipment.

Scientific Research Applications

2-(4-methoxyphenyl)-N-methyl-4-quinolinecarboxamide has been extensively studied for its potential use in cancer therapy. PARP inhibitors have been shown to be effective in cancers with defects in DNA repair mechanisms, such as BRCA1/2 mutations. 2-(4-methoxyphenyl)-N-methyl-4-quinolinecarboxamide has been shown to be effective in preclinical models of breast, ovarian, and lung cancers. Clinical trials have also shown promising results in patients with BRCA1/2-mutant cancers.

properties

IUPAC Name

2-(4-methoxyphenyl)-N-methylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2/c1-19-18(21)15-11-17(12-7-9-13(22-2)10-8-12)20-16-6-4-3-5-14(15)16/h3-11H,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOGUZHXDBBZYOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-methoxyphenyl)-N-methylquinoline-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.